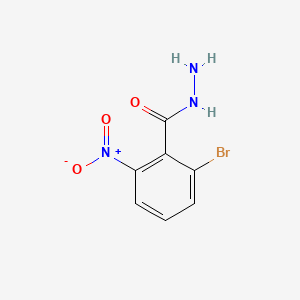

2-Bromo-6-nitrobenzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrN3O3 |

|---|---|

Molecular Weight |

260.04 g/mol |

IUPAC Name |

2-bromo-6-nitrobenzohydrazide |

InChI |

InChI=1S/C7H6BrN3O3/c8-4-2-1-3-5(11(13)14)6(4)7(12)10-9/h1-3H,9H2,(H,10,12) |

InChI Key |

ALNCYRDHICSSJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Nitrobenzohydrazide and Its Analogues

Elaboration of Established Synthetic Routes and Optimizations

The traditional synthesis of 2-bromo-6-nitrobenzohydrazide typically involves a multi-step process starting from a substituted benzoic acid. Key transformations include the formation of the hydrazide and the introduction of the bromo and nitro functionalities.

Methodologies for Hydrazide Moiety Formation

The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in organic synthesis. Several methods are available, with the most common being the reaction of an activated carboxylic acid derivative with hydrazine (B178648).

A widely used approach involves the initial conversion of the carboxylic acid to an ester, which is then subjected to hydrazinolysis. researchgate.netnih.gov This two-step process is generally efficient. For instance, methyl 2-bromo-6-nitrobenzoate can be refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) to yield this compound. biointerfaceresearch.com

Alternatively, the carboxylic acid can be activated in situ using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) facilitate the direct reaction between the carboxylic acid and hydrazine. ucl.ac.uk While effective, these methods often require stoichiometric amounts of the coupling agent, leading to waste generation. ucl.ac.uk Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with hydrazine. ucl.ac.uk

More direct and atom-economical methods are continuously being explored. A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been developed, offering high yields (65-91%) and short residence times (13-25 minutes). osti.gov This method demonstrates scalability and control over product precipitation. osti.gov

| Method | Starting Material | Reagents | Key Features | References |

| Hydrazinolysis of Esters | Carboxylic Acid Ester | Hydrazine Hydrate | Two-step process, generally efficient. researchgate.netnih.govbiointerfaceresearch.com | researchgate.netnih.govbiointerfaceresearch.com |

| In situ Activation | Carboxylic Acid | EDC, CDI, etc. | Direct reaction, stoichiometric waste. ucl.ac.uk | ucl.ac.uk |

| Acyl Chloride Route | Carboxylic Acid | Thionyl Chloride, Oxalyl Chloride | Intermediate acyl chloride formation. ucl.ac.uk | ucl.ac.uk |

| Continuous Flow | Carboxylic Acid | Hydrazine Hydrate | Scalable, high yields, short reaction times. osti.gov | osti.gov |

Strategies for Regioselective Bromination and Nitration of the Aromatic Ring

The introduction of bromo and nitro groups onto the benzene (B151609) ring at specific positions is crucial for the synthesis of this compound. The directing effects of the substituents already present on the ring govern the regioselectivity of these electrophilic aromatic substitution reactions. fiveable.melibretexts.org

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. fiveable.me The nitro group is a deactivating meta-director. Therefore, if the starting material is 2-bromobenzoic acid, nitration will primarily occur at the meta positions relative to the bromine and ortho/para to the deactivating carboxyl group, which can lead to a mixture of isomers. To achieve the desired 2-bromo-6-nitro substitution pattern, it is often more strategic to introduce the nitro group first. Starting with 2-nitrobenzoic acid, the nitro group directs the incoming electrophile to the meta position.

Bromination: Electrophilic aromatic bromination is commonly carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.orgnih.gov The regioselectivity of bromination is influenced by the directing effects of the existing substituents. A carboxyl group is deactivating and meta-directing, while a nitro group is also deactivating and meta-directing. A bromo group is deactivating but ortho-, para-directing.

A plausible synthetic route to 2-bromo-6-nitrobenzoic acid, the precursor to the target hydrazide, starts with 3-nitrophthalimide. chemicalbook.com This involves a multi-step sequence including hydrolysis, bromination, and a Sandmeyer-type reaction. chemicalbook.com Another approach involves the amination of 2-bromo-6-nitrobenzoic acid using a cuprous catalyst. google.com

Computational studies have been employed to predict and understand the regioselectivity of electrophilic aromatic halogenation and nitration reactions. nih.govd-nb.inforesearchgate.netnih.gov These theoretical analyses can be valuable in designing synthetic routes that favor the formation of the desired isomer. nih.govresearchgate.net

Novel Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The development of novel catalytic systems is a key area of research for improving the synthesis of hydrazides and their precursors.

For the formation of the hydrazide moiety, catalytic methods offer a greener alternative to stoichiometric activating agents. bohrium.comsigmaaldrich.com Boron-based catalysts have shown promise in the direct amidation of carboxylic acids. bohrium.com Transition metal catalysts, particularly those based on ruthenium, palladium, and copper, have been developed for various amidation and hydrazide formation reactions. sigmaaldrich.comorganic-chemistry.org For instance, a diaminocyclopentadienone ruthenium tricarbonyl complex catalyzes the synthesis of mono- or dialkylated acyl hydrazides from alcohols. organic-chemistry.org Lewis acids like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have also been used to catalyze the formation of hydrazones, which are related to hydrazides. mdpi.com

In the context of regioselective functionalization, various catalytic systems have been developed for electrophilic aromatic bromination. These include tetraalkylammonium tribromides for para-selective bromination of phenols and the use of zeolites to induce high para-selectivity. nih.gov Electrochemical methods for regioselective bromination of electron-rich aromatic rings using tetrabutylammonium (B224687) bromide have also been reported, offering a mild and environmentally friendly approach. researchgate.net

| Catalyst Type | Reaction | Advantages | References |

| Boron-based | Direct Amidation | Greener alternative to stoichiometric reagents. | bohrium.com |

| Ruthenium Complexes | Hydrazide Synthesis | Catalytic alkylation of acyl hydrazides. | organic-chemistry.org |

| Palladium/Copper | N-Arylation of Hydrazides | Forms C-N bonds with aryl halides. | organic-chemistry.org |

| Cerium(III) Chloride | Hydrazone Formation | Lewis acid catalysis. | mdpi.com |

| Zeolites | Aromatic Bromination | High para-selectivity. | nih.gov |

| Electrochemical (nBu₄NBr) | Aromatic Bromination | Mild, environmentally friendly. | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. ucl.ac.ukresearchgate.net

For amide and hydrazide bond formation, enzymatic methods are gaining attention as a sustainable alternative. researchgate.netnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids with amines in greener solvents like cyclopentyl methyl ether. nih.gov These enzymatic methods often proceed under mild conditions with high yields and selectivity, minimizing the need for purification. nih.gov

The use of continuous flow chemistry, as mentioned earlier for hydrazide synthesis, is another key aspect of green chemistry. osti.gov It allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. osti.gov

The development of catalytic methods, especially those using earth-abundant metals, is also a central tenet of green chemistry. bohrium.com The goal is to replace stoichiometric reagents that generate large amounts of waste with highly efficient and recyclable catalysts. sigmaaldrich.com

Chemo- and Regioselectivity Considerations in Multistep Synthesis

The synthesis of polysubstituted aromatic compounds like this compound requires careful consideration of chemo- and regioselectivity at each step. fiveable.melibretexts.orgnih.govnih.govresearchgate.net The order of reactions is critical to ensure the correct placement of functional groups. libretexts.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, when forming the hydrazide, the activating agent should selectively react with the carboxylic acid and not with other functional groups present on the aromatic ring.

Regioselectivity , the control of the position of substitution on the aromatic ring, is paramount. The directing effects of the substituents must be carefully considered when planning the synthetic sequence. fiveable.melibretexts.org

A bromo group is an ortho-, para-director.

A nitro group is a meta-director.

A carboxyl group (or its derivatives like esters and hydrazides) is a meta-director.

Given these directing effects, a retrosynthetic analysis of this compound would suggest that the final step should be the formation of the hydrazide from 2-bromo-6-nitrobenzoic acid. To synthesize this acid, one must consider the order of nitration and bromination.

Route A: Bromination then Nitration: Starting with benzoic acid, bromination would likely occur at the ortho and para positions. Nitration of 2-bromobenzoic acid would then be directed by both the bromo (ortho, para) and carboxyl (meta) groups, potentially leading to a mixture of products, including the desired 6-nitro isomer.

Route B: Nitration then Bromination: Starting with benzoic acid, nitration would yield a mixture of nitrobenzoic acids. Nitration of 2-bromobenzoic acid would be directed by the bromo group (ortho, para) and the carboxyl group (meta), which could lead to the desired 2-bromo-6-nitrobenzoic acid. A more controlled approach might involve starting with a precursor where the regiochemistry is already established, such as 2-amino-6-nitrobenzoic acid, which can be synthesized from 2-bromo-6-nitrobenzoic acid via a copper-catalyzed amination. google.com

The choice of reagents and reaction conditions can also significantly influence regioselectivity. For instance, the use of bulky catalysts or specific solvent systems can favor substitution at a less sterically hindered position. fiveable.menih.gov

Scale-Up and Process Chemistry Implications for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. Process chemistry aims to develop a manufacturing process that is not only economically viable but also safe, robust, and environmentally sustainable. Key factors in the scale-up include the availability and cost of starting materials, reaction conditions, process safety, and product purification.

A common synthetic route to this compound involves the initial synthesis of its precursor, 2-Bromo-6-nitrobenzoic acid. One established method for preparing this precursor is from 3-Nitrophthalimide through a multi-step reaction sequence. chemicalbook.com This involves reactions with sodium hydroxide, bromine, sodium nitrite (B80452), and hydrogen bromide under controlled temperature conditions. chemicalbook.com The subsequent conversion of the carboxylic acid to the corresponding benzohydrazide (B10538) is typically achieved by reacting it with hydrazine hydrate. nih.gov

For industrial-scale production, each step of this synthesis must be optimized. For instance, the hydrolysis of a related compound, 2-Bromo-4-nitro-benzonitrile, to its corresponding benzoic acid is carried out at 80°C for 8 hours. Such prolonged reaction times and elevated temperatures on a large scale can significantly impact energy consumption and, consequently, production costs. Therefore, research into alternative catalysts or reaction conditions to shorten reaction times is a critical aspect of process optimization.

The choice of solvents and reagents is another crucial factor. For example, the synthesis of N′-benzylidene-4-(t-Bu)benzohydrazide derivatives involves the use of methanol (B129727) and concentrated sulfuric acid. nih.gov On an industrial scale, the handling and recovery of such materials require specialized equipment and adherence to strict safety protocols. The use of more environmentally benign solvents is an ongoing area of research in green chemistry.

Furthermore, the purification of the final product and intermediates is a significant consideration. A patent for a related compound, benzyl (B1604629) 2-bromo-6-nitrophenyl ether, describes a crystallization process from hexane (B92381) to obtain a solid product with a high yield of 90%. google.com The crystalline nature of the product is characterized by X-ray powder diffraction (XRPD) to ensure the correct polymorphic form is obtained, which can be critical for the compound's stability and performance. google.com Similar crystallization and characterization techniques would be essential for the industrial production of this compound to ensure consistent quality.

The synthesis of analogues, such as those with different substitution patterns on the phenyl ring, can also be explored. For example, the synthesis of 4-bromo-3-nitrobenzoic acid can be achieved by the nitration of 4-bromobenzoic acid. quora.com The scalability of such reactions would depend on the regioselectivity of the nitration and the ease of separation of any isomers formed.

A key intermediate in the synthesis of related compounds is 2-amino-6-nitrobenzoic acid, which can be prepared from 2-halo-6-nitrobenzoic acid via a copper-catalyzed reaction with ammonia. google.com This highlights the potential for amination reactions in the synthesis of various analogues. However, such reactions often require high temperatures and pressures, posing engineering challenges for large-scale reactors. google.com

The table below summarizes key reaction parameters and findings from the synthesis of related compounds, which can inform the process development for this compound.

| Compound | Starting Material | Key Reagents/Conditions | Yield | Reference |

| 2-Bromo-6-nitrobenzoic acid | 3-Nitrophthalimide | NaOH, Br₂, NaNO₂, HBr, 0-65°C | - | chemicalbook.com |

| 2-Bromo-4-nitrobenzoic acid | 2-Bromo-4-nitro-benzonitrile | H₂SO₄, H₂O, 80°C, 8 hrs | - | |

| N′-benzylidene-4-(t-Bu)benzohydrazide | 4-(t-Bu)benzoic acid | Methanol, H₂SO₄, Hydrazine hydrate | Good to excellent | nih.gov |

| Benzyl 2-bromo-6-nitrophenyl ether | 2-bromo-6-nitrophenol | Methyl iodide, Boronic acid (Suzuki coupling) | 90% (crystallization) | google.com |

| 2-amino-6-nitrobenzoic acid | 2-bromo-6-nitrobenzoic acid | Cuprous bromide, Isopropanol, Ammonia, 105°C | 91% (crude) | google.com |

Chemical Reactivity and Derivatization Strategies for 2 Bromo 6 Nitrobenzohydrazide

Exploration of Hydrazide Functional Group Reactivity

The hydrazide moiety (-CONHNH2) is a versatile functional group known for its nucleophilic character and its ability to participate in a variety of condensation and cyclization reactions.

Condensation Reactions Leading to Hydrazone Derivatives

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones. biointerfaceresearch.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. bhu.ac.in The resulting N'-substituted hydrazones are often stable, crystalline solids. nih.gov The formation of hydrazones is a widely used method for the synthesis of various biologically active compounds and serves as a crucial step in the construction of more complex heterocyclic systems. biointerfaceresearch.comnih.gov

For instance, the condensation of 2-Bromo-6-nitrobenzohydrazide with various aromatic aldehydes would yield a series of N'-arylmethylene-2-bromo-6-nitrobenzohydrazides. The specific aldehydes used would determine the substitution pattern on the resulting hydrazone.

Acylation and Alkylation Reactions for N-Substitution

The nitrogen atoms of the hydrazide group are nucleophilic and can be acylated or alkylated. Acylation, typically with acyl chlorides or anhydrides, can occur at either the terminal nitrogen (N') or the amide nitrogen (N). The regioselectivity of this reaction can often be controlled by the reaction conditions. Alkylation, using alkyl halides, can also lead to N-substituted products. These reactions provide a means to introduce a wide array of substituents, further diversifying the chemical space accessible from this compound.

Cyclization Pathways for Heterocyclic System Formation

The hydrazide functionality is a key precursor for the synthesis of a variety of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net Depending on the reaction partner and conditions, this compound can be cyclized into five- or six-membered heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. Reaction with isothiocyanates can yield thiadiazole derivatives. These cyclization reactions are powerful tools for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Reactivity of the Bromo-Substituent in Aromatic Nucleophilic and Cross-Coupling Reactions

The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituent in this compound makes it a suitable substrate for a range of palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are fundamental transformations in modern organic synthesis, allowing for the formation of new chemical bonds with high efficiency and selectivity.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgmit.edu This method is widely used for the formation of biaryl compounds. organic-chemistry.org For this compound, a Suzuki coupling would allow for the introduction of a new aryl or vinyl group at the 2-position of the benzene (B151609) ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govlibretexts.orgresearchgate.netchemrxiv.org This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org Applying the Heck reaction to this compound would enable the introduction of various alkenyl substituents.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orggold-chemistry.orglibretexts.orgwashington.eduorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. gold-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.net This reaction would enable the introduction of various amino groups at the 2-position of the this compound scaffold.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki Coupling | Organoboron Reagent | C-C | Pd catalyst, Base |

| Heck Reaction | Alkene | C-C | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr) Investigations

The presence of the electron-withdrawing nitro group ortho to the bromo substituent significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.comsemanticscholar.orgyoutube.comstackexchange.comyoutube.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the bromide ion by a nucleophile. libretexts.orgstackexchange.com

A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed in SNAr reactions with this compound. semanticscholar.org The reaction is typically carried out in a polar aprotic solvent. This reactivity provides a direct method for introducing a range of functional groups at the 2-position, complementing the cross-coupling strategies.

Influence of the Nitro Group on Aromatic Ring Reactivity

The chemical behavior of the aromatic ring in this compound is significantly governed by the electronic properties of its substituents: the nitro group (-NO2), the bromo group (-Br), and the benzohydrazide (B10538) moiety (-CONHNH2). The interplay of their inductive and resonance effects dictates the reactivity of the benzene ring, particularly towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring.

In this compound, the aromatic ring is substituted with two electron-withdrawing groups (EWG) and one deactivating halogen.

Nitro Group (-NO2): This is a powerful deactivating group due to its strong electron-withdrawing nature through both the inductive effect (-I) and the resonance effect (-M). It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com It directs incoming electrophiles to the meta position.

Bromo Group (-Br): As a halogen, bromine is deactivating due to its strong inductive electron withdrawal (-I). However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M), which directs incoming electrophiles to the ortho and para positions. lumenlearning.com

The combined effect of these three groups renders the aromatic ring of this compound highly electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution. Any EAS reaction would require harsh conditions, and the substitution pattern would be determined by the competing directing effects of the substituents.

Interactive Table: Analysis of Substituent Directing Effects for EAS

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Position(s) |

| -CONHNH₂ | C1 | -I, +M (overall deactivating) | ortho, para | C4 |

| -Br | C2 | -I, +M (overall deactivating) | ortho, para | C3, C5 |

| -NO₂ | C6 | -I, -M (strongly deactivating) | meta | C4 |

As the table indicates, there is a consensus between the nitro and benzohydrazide groups directing an incoming electrophile to the C4 position. The bromo group directs to positions C3 and C5. Due to the severe deactivation of the ring, achieving electrophilic substitution on this compound is synthetically challenging.

Reduction Reactions of the Nitro Moiety to Amino Group and Subsequent Transformations

The reduction of an aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis, as it converts a strongly deactivating group into a strongly activating one. rsc.org This reaction opens up a wide array of subsequent derivatization possibilities. The general mechanism for this reduction follows a pathway from the nitro group to nitroso, then to hydroxylamine, and finally to the amine. unimi.it

For this compound, the primary challenge is to selectively reduce the nitro group without affecting the bromo and hydrazide functionalities. Several methods can be employed for the reduction of aryl nitro compounds. wikipedia.org

Catalytic Hydrogenation: This is a common method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com However, hydrogenation with Pd/C carries a risk of dehalogenation, particularly for aryl bromides. commonorganicchemistry.com Raney nickel is often preferred in such cases to preserve the C-Br bond. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of acid (e.g., HCl or acetic acid) are effective for nitro group reduction. commonorganicchemistry.comyoutube.com These methods are generally tolerant of halogens and ester/amide functionalities.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used. wikipedia.org Sodium sulfide is particularly useful for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Interactive Table: Common Reagents for Nitro Group Reduction and Their Compatibility

| Reagent System | Conditions | Selectivity Notes for this compound |

| H₂ / Raney Ni | Low pressure, room temp. | Good choice; generally avoids dehalogenation of the bromo group. commonorganicchemistry.com |

| H₂ / Pd/C | Low pressure, room temp. | Potential for de-bromination. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Reflux | Mild and often used for its selectivity; unlikely to affect the bromo or hydrazide group. commonorganicchemistry.com |

| SnCl₂ / HCl | Room temp. or gentle heating | A classic and mild method, compatible with most functional groups including halogens. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous/alcoholic solution | Useful for selective reductions, generally compatible with the bromo and hydrazide groups. commonorganicchemistry.com |

The reduction product, 2-Amino-6-bromobenzohydrazide , is a valuable intermediate. The newly formed amino group is a potent activating, ortho, para-director, which dramatically changes the reactivity of the aromatic ring. This aniline (B41778) derivative can undergo a variety of subsequent transformations, including:

Diazotization: Reaction with nitrous acid (NaNO₂/HCl) to form a diazonium salt, which can then be subjected to Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -CN, -OH).

Acylation/Alkylation: The amino group can be readily acylated or alkylated.

Hydrazone Formation: The hydrazide moiety remains reactive and can be condensed with various aldehydes and ketones to form Schiff bases or hydrazones, a common strategy for generating bioactive molecules. biointerfaceresearch.comthepharmajournal.com

Multi-Component Reactions (MCRs) Incorporating this compound as a Synthon

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. fu-berlin.demdpi.com This approach offers high atom economy, efficiency, and rapid access to complex molecular scaffolds, making it a powerful tool in drug discovery. mdpi.comnih.gov

This compound possesses key functional groups that make it a potentially valuable building block, or synthon, in MCRs. The most reactive site for initiating an MCR is the terminal -NH₂ of the hydrazide group. This nucleophilic site can readily condense with an electrophilic carbonyl compound, such as an aldehyde or ketone, to form a hydrazone intermediate in situ. This intermediate can then participate in further reactions with other components in the pot.

While specific MCRs documented with this compound are not prevalent in the literature, its structural motifs are amenable to several well-known MCR strategies.

Potential MCR Strategies:

Ugi-type Reactions: The classical Ugi reaction involves an acid, an amine, a carbonyl compound, and an isocyanide. nih.gov While primary amines are typical, hydrazines can sometimes be used, suggesting that this compound or its derivatives could potentially act as the amine/hydrazine (B178648) component.

Biginelli and Hantzsch Reactions: After the reduction of the nitro group to an amine, the resulting 2-amino-6-bromobenzohydrazide contains an aniline moiety. Anilines are common substrates in MCRs like the Biginelli reaction (reacting with an aldehyde and a β-ketoester) to form dihydropyrimidines or the Hantzsch pyridine (B92270) synthesis. mdpi.com

Synthesis of Heterocycles: The most straightforward application involves the condensation of the hydrazide with a carbonyl compound to form a hydrazone. This intermediate can then undergo intramolecular or intermolecular cyclization with a third component. For instance, reaction with a β-ketoester could lead to the formation of pyrazole (B372694) derivatives.

Interactive Table: Plausible MCRs Using this compound Derivatives

| MCR Type | Key Synthon | Other Components | Potential Product Scaffold |

| Hydrazone-based Cyclization | This compound | Aldehyde, β-dicarbonyl compound | Substituted Pyrazoles/Pyrazolones |

| Biginelli Reaction | 2-Amino-6-bromobenzohydrazide (post-reduction) | Aldehyde, Ethyl acetoacetate | Dihydropyrimidinones |

| Ugi Reaction | 2-Amino-6-bromobenzohydrazide (post-reduction) | Aldehyde, Isocyanide, Carboxylic acid | α-Acylaminoacyl-amides |

The utility of this compound in MCRs lies in its capacity to generate functionalized heterocyclic systems in a single, efficient step. The bromo- and nitro- (or amino-) substituents provide additional points for diversification in subsequent synthetic steps, allowing for the creation of diverse chemical libraries for screening purposes.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Nitrobenzohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, complex structures like 2-Bromo-6-nitrobenzohydrazide often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring and the hydrazide moiety.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~130-135 |

| C2 | - | ~120-125 |

| C3 | ~7.8-8.0 | ~130-135 |

| C4 | ~7.6-7.8 | ~125-130 |

| C5 | ~7.9-8.1 | ~135-140 |

| C6 | - | ~145-150 |

| C=O | - | ~165-170 |

| NH | ~9.5-10.0 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The this compound molecule possesses several rotatable bonds, such as the C-C bond connecting the aromatic ring to the carbonyl group and the C-N and N-N bonds of the hydrazide moiety. The steric hindrance imposed by the ortho-bromo and nitro groups can lead to restricted rotation, resulting in distinct conformers that may be observable at low temperatures using dynamic NMR (DNMR). By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (C₇H₇BrN₃O₃) | 260.9716 | Value to be determined experimentally |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information for structural confirmation. For this compound, key fragmentation pathways would likely involve the loss of small molecules such as H₂O, NH₃, and NO₂, as well as cleavage of the hydrazide group and fragmentation of the aromatic ring.

Table 3: Potential MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

|---|---|---|

| 261/263 | 244/246 | NH₃ |

| 261/263 | 215/217 | NO₂ |

| 261/263 | 183/185 | CONHNH₂ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on the absorption or scattering of light corresponding to specific molecular vibrations.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C=O Stretch | 1650-1680 | Moderate |

| N-O Stretch (Asymmetric) | 1520-1560 | Moderate |

| N-O Stretch (Symmetric) | 1340-1380 | Strong |

| C-N Stretch | 1200-1300 | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Conformational Analysis and Torsional Angles in the Crystalline State

The conformation of benzohydrazide (B10538) derivatives is largely determined by the rotation around several key single bonds, leading to different spatial arrangements. The relationship between the phenyl ring and the hydrazide moiety is of particular interest. In many hydrazone derivatives, the molecule is not perfectly planar. For instance, in the structure of N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, the molecule is notably twisted, with a significant dihedral angle of 22.0 (2)° between the two substituted benzene (B151609) rings. nih.gov This twisting arises from steric hindrance between the substituents on the rings.

Conversely, some related structures exhibit near-planarity. Molecules of 2-Bromo-6-hydrazinylpyridine, for example, are reported to be essentially flat. nih.gov For this compound, the conformation will be a balance between the electronic effects of the nitro group, which favors planarity to maximize conjugation, and the steric hindrance from the bulky bromine atom at the ortho position. The torsional angles define the orientation of the hydrazide group relative to the aromatic ring. Analysis of analogous compounds provides a model for the expected values in the title compound.

Table 1: Representative Torsional Angles in Benzohydrazide Derivatives

| Compound/Fragment | Torsion Angle | Value (°) | Description |

|---|---|---|---|

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | C1-C6 ring // C10-C15 ring | 22.0 (2) | Dihedral angle between the two aromatic rings, indicating a twisted molecule. nih.gov |

| 2-chlorobenzoic acid hydrazide | Phenyl ring vs. Formic hydrazide unit | 56.8 (2) & 56.9 (2) | Dihedral angles in the two independent molecules of the asymmetric unit. researchgate.net |

This table is generated based on data from structurally similar compounds to infer potential conformations of this compound.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing Studies

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. gatech.edu These interactions are crucial for the stability of the crystal lattice. For this compound, several types of interactions are expected to play a significant role.

Hydrogen Bonding: The hydrazide moiety (-CONHNH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of 2-bromobenzoic acid hydrazide, molecules form polymeric chains through N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net Similarly, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov These strong interactions are expected to be a dominant feature in the crystal packing of this compound.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is an electrostatic interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, a short Br⋯Br contact of 3.6328 (7) Å is observed, which is characteristic of a halogen bond. nih.gov

Table 2: Key Intermolecular Interactions in Analogs of this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance/Geometry | Compound Example |

|---|---|---|---|---|

| Hydrogen Bond | N-H | C=O | - | N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide nih.gov |

| Hydrogen Bond | N-H | N | R3³(10) ring motifs | 2-chlorobenzoic acid hydrazide researchgate.net |

| Halogen Bond | Br | Br | 3.6328 (7) Å | 2-Bromo-6-hydrazinylpyridine nih.gov |

This table summarizes intermolecular forces found in related crystal structures, which are anticipated to be present in the crystal lattice of this compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis and Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of UV or visible light. libretexts.org This absorption promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org

For this compound, the primary chromophore is the nitro-substituted benzene ring. The presence of the nitro group (-NO2), the bromine atom (-Br), and the hydrazide group (-CONHNH2) on the benzene ring modifies its electronic structure and, consequently, its UV-Vis absorption spectrum. The key electronic transitions expected for this molecule are π→π* and n→π*. slideshare.net

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated π systems, such as the benzene ring. These transitions are typically high in energy and result in strong absorption bands in the UV region.

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the hydrazide and nitro groups, is promoted to a π* antibonding orbital. These transitions are generally lower in energy and have lower intensity compared to π→π* transitions. libretexts.org The presence of heteroatoms with lone pairs makes these transitions possible in this compound.

The solvent used to record the spectrum can also influence the position of the absorption maxima (λmax) by stabilizing or destabilizing the ground and excited states.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Molecular Moiety | Expected Spectral Region |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | Nitro-substituted benzene ring (conjugated system) | High-energy UV (200-300 nm) |

This table outlines the probable electronic transitions for the title compound based on its functional groups and general principles of UV-Vis spectroscopy. libretexts.orgslideshare.net

Computational and Theoretical Investigations of 2 Bromo 6 Nitrobenzohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT Studies)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.net By calculating the electron density, DFT can determine the molecule's geometry, energy, and other fundamental properties. For 2-Bromo-6-nitrobenzohydrazide, a DFT study would provide the foundational data for understanding its behavior at a molecular level.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. nih.gov

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a key indicator of molecular stability. nih.govresearchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.gov In a study on a related compound, (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, DFT calculations were used to determine these energy levels and predict the molecule's stability and charge transfer characteristics. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | Predicts chemical reactivity, kinetic stability, and the ease of intramolecular charge transfer. A smaller gap signifies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. scispace.com It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.

The map uses a color spectrum to denote different potential values.

Red regions: Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like oxygen or nitrogen, are susceptible to attack by electrophiles.

Blue regions: Indicate positive electrostatic potential, which is electron-poor. These sites, often around hydrogen atoms bonded to electronegative atoms, are targets for nucleophiles.

Green regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups and the nitrogen atoms of the hydrazide moiety. Positive potential (blue) would be expected around the amine (-NH2) protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonding orbitals. researchgate.net

This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the degree of electron delocalization, which contributes to the molecule's stability. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger delocalization. For this compound, NBO analysis would reveal charge transfer from lone pairs on oxygen and nitrogen atoms to adjacent antibonding orbitals, stabilizing the molecule.

| Type of Interaction | Donor NBO | Acceptor NBO | Significance |

|---|---|---|---|

| Hyperconjugation | Filled bonding orbitals (e.g., C-C, C-H) or lone pairs (LP) | Empty antibonding orbitals (e.g., C-C, C=O) | Quantifies electron delocalization and stabilization energy, explaining structural stability and electronic properties. |

| Intramolecular Hydrogen Bonding | Lone pair on an electronegative atom (e.g., O of C=O) | Antibonding orbital of a nearby X-H bond (e.g., N-H*) | Identifies and quantifies the strength of internal hydrogen bonds that can influence conformation and reactivity. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. For instance, theoretical vibrational frequencies (FT-IR and Raman) can be calculated. These predicted values are often scaled to correct for systematic errors and then compared with experimental spectra. A strong correlation between the theoretical and experimental data helps to confirm the molecule's structure and provides a detailed assignment of each vibrational mode to specific bond stretches, bends, or torsions. researchgate.net Similarly, electronic transitions (UV-Visible spectra) can be predicted to understand the electronic behavior of the molecule.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Theoretical chemistry can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. Calculating the energy barriers (activation energies) associated with these transition states allows for the determination of the most likely reaction mechanism, providing insights that are often difficult to obtain through experimentation alone.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for in vitro biological studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening potential drug candidates.

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Following docking, molecular dynamics (MD) simulations can be run to study the stability of the complex over time and observe how the ligand and protein adapt to each other's presence.

Exploration of Biological Activities and Mechanistic Insights of 2 Bromo 6 Nitrobenzohydrazide and Its Analogs in Vitro Studies

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Anti-tubercular)

Derivatives of 2-bromo-6-nitrobenzohydrazide have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

The antimicrobial potential of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism. Further tests may establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

Studies have revealed that the antimicrobial spectrum and potency can be significantly influenced by the specific structural modifications of the parent molecule. For instance, certain synthetic benzyl (B1604629) bromide derivatives have demonstrated strong antibacterial and antifungal properties. dovepress.com In one study, benzyl bromides showed high activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria. dovepress.com The presence of electron-withdrawing groups, such as a bromo group, surrounded by high electron density, is thought to contribute to this high antimicrobial activity. dovepress.com

In the realm of antifungal research, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested against various fungi. researchgate.net For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide and its analog, N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide, exhibited a strong inhibitory effect against Saccharomyces cerevisiae with a MIC of 0.3125 g/L. researchgate.net The activity against filamentous fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum was also noted, with MIC values for some derivatives ranging from 0.625 g/L to 1.25 g/L. researchgate.net

Furthermore, investigations into other halogenated and nitro-containing compounds have provided insights into structure-activity relationships. For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone have been shown to inhibit the growth of pathogenic bacteria and the yeast Candida albicans. nih.gov The positioning and nature of the halogen and nitro groups on the aromatic rings appear to be critical for the observed antimicrobial effects. dovepress.comnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs and Related Compounds

| Compound/Analog | Test Organism | MIC |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L researchgate.net |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | 0.3125 g/L researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 g/L researchgate.net |

| 6-chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibition at 0.05% and 0.1% nih.gov |

| 6-bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Inhibition at 0.05% and 0.1% nih.gov |

| Bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) | Escherichia coli | 13 µg/mL nih.gov |

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For some bromo-nitro compounds, research points towards a multi-faceted mode of action.

One proposed mechanism involves the catalytic oxidation of thiol-containing molecules within the microbial cell. For example, the antibacterial action of bronopol (2-bromo-2-nitropropane-1,3-diol) against Escherichia coli is believed to stem from its reaction with thiols. nih.gov Under aerobic conditions, bronopol catalytically oxidizes thiols, leading to the generation of reactive oxygen species like superoxide (B77818) and peroxide. nih.gov These species are thought to be responsible for the bactericidal activity and the inhibition of cell growth by oxidizing intracellular thiols such as glutathione (B108866) and cysteine. nih.gov

In the context of antifungal activity, the interaction with the fungal cell wall and its components is a key area of investigation. The antifungal activity of chalcones, which share structural similarities with some of the studied analogs, is attributed to their ability to interact with sulfhydryl groups in essential proteins and enzymes. dovepress.com This interaction can disrupt cellular processes and compromise cell wall integrity.

Furthermore, for anti-tubercular agents, a common mechanism involves the activation of the compound by mycobacterial enzymes. For instance, some nitro-containing compounds require bioreductive activation by the deazaflavin-dependent nitroreductase (Ddn) in mycobacteria to exert their effect. nih.gov This activation often leads to the generation of reactive nitrogen species that can damage various cellular components. While not directly studying this compound, this highlights a potential avenue for the action of nitroaromatic compounds against Mycobacterium tuberculosis.

Anticancer Activity in Established Cell Line Models

The potential of this compound analogs as anticancer agents has been explored through in vitro studies on various cancer cell lines.

The primary assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against cancer cells. This is often measured by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

A series of novel benzohydrazide (B10538) derivatives incorporating dihydropyrazole moieties were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov One of the most potent compounds, designated H20, exhibited significant cytotoxicity with IC50 values of 0.46 µM against A549 (lung cancer), 0.29 µM against MCF-7 (breast cancer), 0.15 µM against HeLa (cervical cancer), and 0.21 µM against HepG2 (liver cancer) cells. nih.gov These results suggest that certain structural features within the benzohydrazide framework are conducive to potent anticancer activity. nih.gov

Table 2: Cytotoxicity (IC50) of a Potent Benzohydrazide Derivative (H20) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.46 nih.gov |

| MCF-7 | Breast Cancer | 0.29 nih.gov |

| HeLa | Cervical Cancer | 0.15 nih.gov |

| HepG2 | Liver Cancer | 0.21 nih.gov |

Beyond general cytotoxicity, researchers are investigating how these compounds affect the fundamental processes of cancer cells, such as cell division and signaling. While specific studies on this compound's effect on cell cycle arrest and signaling pathways are not detailed in the provided search results, the significant cytotoxicity of its analogs suggests interference with critical cellular functions. The potent activity of compounds like H20 points towards the possibility of them inducing cell cycle arrest at specific checkpoints or modulating key signaling pathways involved in cancer cell proliferation and survival. nih.gov Further research is needed to elucidate these specific molecular mechanisms.

Enzyme Inhibition Studies (e.g., Hydrolases, Oxidoreductases, Transferases)

The biological activities of this compound and its analogs are often rooted in their ability to inhibit specific enzymes.

One area of focus has been the inhibition of enzymes crucial for microbial survival. For instance, the anti-tubercular activity of some compounds is linked to the inhibition of enzymes within the mycobacterial respiratory pathway, such as type II NADH dehydrogenase (NDH-2). nih.gov

In the context of anticancer activity, the inhibition of protein kinases is a well-established therapeutic strategy. Some benzohydrazide derivatives have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The most potent compound from one study, H20, also demonstrated strong inhibition of EGFR with an IC50 value of 0.08 µM. nih.gov This suggests that the anticancer activity of this compound is, at least in part, mediated through the inhibition of this key signaling protein.

Furthermore, studies on related structures, such as phenothiazine-based benzhydroxamic acids, have shown selective inhibition of histone deacetylase 6 (HDAC6), an enzyme involved in regulating protein acetylation and gene expression. nih.gov This highlights the potential for benzohydrazide-containing scaffolds to be tailored to inhibit a variety of enzymes by modifying their structural components.

Kinetic Characterization of Inhibition and Determination of IC50 Values

Substituted benzohydrazides have been widely investigated as inhibitors of various enzymes. A notable study on human carbonic anhydrase (hCA) isozymes I and II, which are crucial in numerous physiological processes, demonstrated the potent inhibitory effects of a series of benzohydrazide derivatives. Among the tested compounds, 2-amino-3-nitro benzohydrazide was identified as a highly effective inhibitor of both hCA-I and hCA-II, with IC50 values of 0.030 µM and 0.047 µM, respectively. researchgate.netbenthamdirect.com This compound is a close structural analog to this compound, suggesting that the latter might also exhibit significant carbonic anhydrase inhibitory activity. The study highlighted that all tested benzohydrazide derivatives acted as competitive inhibitors with the substrate, 4-nitrophenyl acetate (B1210297) (4-NPA). researchgate.net

Further research into enzyme inhibition by benzohydrazide derivatives has explored their activity against urease. A large series of 43 benzohydrazide derivatives showed potent in vitro urease inhibitory activity, with IC50 values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, which were superior to the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). researchgate.net Kinetic studies revealed that these compounds exhibited competitive, non-competitive, or mixed-type inhibition. researchgate.net

In the context of neuropharmacology, benzoyl hydrazones derived from substituted benzohydrazides have been evaluated as cholinesterase inhibitors. For instance, N′-(4-hydroxy-3,5-dimethoxybenzylidene)-substituted benzohydrazides were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compound 7f in this series showed the most potent activity against both enzymes. nih.gov

Table 1: IC50 Values of Selected Benzohydrazide Analogs Against Various Enzymes

| Compound/Analog | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-amino-3-nitro benzohydrazide | hCA-I | 0.030 | researchgate.netbenthamdirect.com |

| 2-amino-3-nitro benzohydrazide | hCA-II | 0.047 | researchgate.netbenthamdirect.com |

| Benzohydrazide Derivatives (Range) | Urease | 0.87 - 19.0 | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Enzyme Binding Affinity

Structure-activity relationship (SAR) studies on benzohydrazide derivatives have provided valuable insights into the structural features that govern their enzyme binding affinity. For carbonic anhydrase inhibitors, the substitution pattern on the phenyl ring is critical. The high potency of 2-amino-3-nitro benzohydrazide suggests that the presence and position of electron-withdrawing groups like the nitro group and electron-donating groups like the amino group play a significant role in the interaction with the enzyme's active site. researchgate.netbenthamdirect.com

In the case of urease inhibitors, the SAR analysis indicated that the inhibitory potential is highly dependent on the nature and position of substituents on the aryl ring of the benzohydrazide. researchgate.net Similarly, for dihydropyrazole-containing benzohydrazides evaluated as potential EGFR kinase inhibitors, it was found that compounds with halogen groups on the phenyl ring (Ring A) showed antiproliferative activities in the order of disubstituted > monosubstituted. nih.gov This highlights the importance of halogenation, such as the bromo-substitution in this compound, for potential anticancer activity.

The development of novel anti-inflammatory agents has also benefited from SAR studies of hydrazone derivatives. It has been noted that the inclusion of functional groups like nitro, halogens, and methyl or chloro substitutions at various positions on the aromatic ring can enhance anti-inflammatory potency. nih.gov Specifically, the presence of a 4-nitro group on the phenyl ring of substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides resulted in good in vitro anti-inflammatory activity. nih.gov

Antioxidant Activity Assays (e.g., Radical Scavenging, Metal Chelation)

The hydrazide and hydrazone moieties are recognized for their antioxidant potential. pensoft.netmdpi.com The antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging. nih.gov

Studies on hydrazide-hydrazones have shown that their antioxidant capacity can be significant. For example, a hydrazide-hydrazone condensed with salicylaldehyde (B1680747) (compound 5b) was found to be a potent antioxidant, with its activity in the ABTS assay surpassing that of the standard, Trolox. pensoft.net The mechanism of action is often attributed to the hydrogen atom transfer (HAT) from the hydrazide moiety, which can neutralize free radicals. nih.gov The presence of a hydroxyl group on the phenyl ring is also believed to contribute significantly to the antioxidant effect. pensoft.net

A series of Schiff bases derived from 4-chlorobenzohydrazide also demonstrated antioxidant properties in the DPPH assay. derpharmachemica.com While specific data for this compound is unavailable, the general findings for substituted benzohydrazides suggest that it would likely possess some degree of antioxidant activity, influenced by the electronic effects of the bromo and nitro substituents.

Table 2: Antioxidant Activity of Representative Hydrazide/Hydrazone Analogs

| Compound/Analog | Assay | Activity | Reference |

|---|---|---|---|

| Hydrazide-hydrazone 5b | ABTS | > Trolox (Standard) | pensoft.net |

| Hydrazide-hydrazone 5b | DPPH | 61.27% inhibition at 250 µM | pensoft.net |

| Pyrrole-based hydrazone 8d | ABTS | 89% scavenging activity | nih.gov |

Anti-inflammatory Potential in Cellular Models

The anti-inflammatory potential of hydrazide and hydrazone derivatives has been demonstrated in various in vitro models. A common method to assess this activity is the inhibition of protein denaturation, as denaturation of tissue proteins is a hallmark of inflammation. acs.org

A study on pyridine- and thiazole-based hydrazides showed significant in vitro anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin. The IC50 values for the synthesized compounds ranged from 46.29 to 100.60 µg/mL. acs.org The structure-activity relationship revealed that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring enhanced the anti-inflammatory activity. acs.org

Furthermore, research has highlighted that nicotinic acid hydrazides substituted with nitro groups showed promising anti-inflammatory activities. nih.gov This finding is particularly relevant for this compound, as the nitro group is a key structural feature. The presence of such electron-withdrawing groups on the aromatic ring of hydrazone derivatives has been linked to enhanced anti-inflammatory potency. nih.gov

Applications of 2 Bromo 6 Nitrobenzohydrazide in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

As a foundational component, 2-Bromo-6-nitrobenzohydrazide serves as a starting point for the construction of more complex molecular architectures. Organic building blocks are essential for the modular assembly of molecules, playing a critical role in medicinal chemistry and materials science. indexcopernicus.com The reactivity of the hydrazide group, combined with the potential for further modification at the bromo and nitro sites, makes this compound a prime example of a versatile building block.

The hydrazide functional group is a well-established precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. nih.govnih.gov this compound can be expected to undergo cyclization reactions to form stable five-membered rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions typically proceed by reacting the hydrazide with agents like orthoesters, carbon disulfide, or isothiocyanates. The resulting heterocyclic products retain the bromo- and nitro-substituted phenyl ring, making them suitable for further synthetic elaboration.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocycle | Key Reaction Type |

|---|---|---|

| Carboxylic Acid / Acid Chloride | 1,3,4-Oxadiazole | Condensation/Cyclization |

| Carbon Disulfide (CS₂) | 1,3,4-Thiadiazole | Cyclization |

| Isothiocyanate (R-NCS) | 1,2,4-Triazole | Addition/Cyclization |

These transformations highlight the compound's role as a foundational scaffold for generating diverse heterocyclic libraries.

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery. christopherking.name The hydrazide group is particularly well-suited for this purpose due to its reliable condensation reaction with aldehydes and ketones to form stable acylhydrazone linkages. nih.govyoutube.comnih.gov

This compound can serve as the central scaffold. By reacting it with a diverse collection of aldehydes, a large library of distinct acylhydrazone derivatives can be synthesized. redalyc.org This primary library can be further diversified by leveraging the other functional groups:

Bromo Group : Allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

Nitro Group : Can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities.

This multi-dimensional approach enables the creation of a vast chemical space around a single core molecule, significantly accelerating the search for biologically active compounds. nih.gov

Table 2: Combinatorial Library Generation from this compound

| Reaction Site | Reagent Type | Resulting Functionality | Application |

|---|---|---|---|

| Hydrazide (-CONHNH₂) | Library of Aldehydes (R-CHO) | Acylhydrazones | Primary library generation |

| Bromo (-Br) | Boronic Acids (R'-B(OH)₂) | Biaryls, etc. (Suzuki Coupling) | Scaffold diversification |

Ligand Design and Coordination Chemistry

The acylhydrazone derivatives of this compound are excellent ligands for coordinating with metal ions. The ability of hydrazones to form stable complexes with a wide range of metals is well-documented. iosrjournals.orgjocpr.com

Acylhydrazones typically exhibit keto-enol tautomerism. In the enol form, the ligand can be deprotonated and coordinates to metal ions as a bidentate or tridentate ligand through the enolic oxygen, the azomethine nitrogen, and potentially other donor atoms. iosrjournals.orgjocpr.com The resulting complexes often feature stable five- or six-membered chelate rings. The specific coordination mode can be influenced by the metal ion, the pH of the medium, and the nature of the substituents on the aldehyde-derived portion of the ligand. The presence of the electron-withdrawing nitro group on the benzohydrazide (B10538) ring can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. researchgate.net Hydrazone-based ligands have been successfully employed as linkers in the synthesis of functional MOFs. researchgate.netresearchgate.net To be used in a MOF, the acylhydrazone ligand derived from this compound would need to incorporate an additional coordinating group, such as a carboxylate or a pyridine (B92270) ring. This would be achieved by selecting an appropriate aldehyde building block (e.g., pyridine-4-carboxaldehyde). The resulting tritopic ligand could then bridge multiple metal centers to form an extended, porous framework. The bromo and nitro functionalities would be oriented within the pores of the MOF, offering sites for post-synthetic modification or for influencing the framework's interactions with guest molecules like gases or pollutants. researchgate.net

Functional Materials Development (e.g., Optoelectronic, Supramolecular Assemblies)

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials.

Hydrazone derivatives possessing extended π-conjugated systems are known to exhibit interesting photophysical properties. rsc.org The presence of a strong electron-withdrawing nitro group and an electron-donating group within the same conjugated molecule can lead to significant non-linear optical (NLO) responses, a property valuable for optoelectronic devices. bohrium.com By forming acylhydrazones with various aromatic aldehydes, it is possible to create "push-pull" systems with this compound as a key component, potentially leading to new materials for optical applications. nih.gov

Furthermore, the hydrazide moiety is rich in hydrogen bond donors (N-H) and acceptors (C=O), while the nitro group provides additional strong hydrogen bond acceptors. These features facilitate the formation of predictable and robust supramolecular assemblies through hydrogen bonding. Studies on similar substituted benzohydrazides have revealed the formation of extensive one-, two-, and three-dimensional hydrogen-bonded networks in the solid state. iucr.org This self-assembly behavior can be harnessed to engineer crystalline materials with specific architectures and properties.

Incorporation into Polymeric Systems for Enhanced Properties

The hydrazide moiety (-CONHNH₂) in this compound is a key functional group for polymerization reactions. Hydrazides can react with dicarboxylic acids or their derivatives to form polyhydrazides, a class of polymers known for their thermal stability and high performance. Furthermore, the hydrazide group can react with aldehydes and ketones to form hydrazone linkages, which can be used to cross-link existing polymer chains or to form new polymeric structures.

The presence of the bromo and nitro groups on the benzene (B151609) ring is anticipated to confer enhanced properties to any resulting polymer.

Flame Retardancy: The bromine atom can impart flame-retardant properties to the polymer matrix, a desirable characteristic in many industrial applications.

Thermal Stability and Mechanical Strength: The rigid aromatic ring and the polar nitro group can increase intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, potentially leading to polymers with higher glass transition temperatures, improved thermal stability, and enhanced mechanical strength.

Optical and Electronic Properties: The nitro group is a strong electron-withdrawing group, which can create charge-transfer characteristics within the polymer. This could be exploited in the development of materials for electronic and optoelectronic applications.

While specific studies on polymers derived directly from this compound are not widely documented, the known reactivity of benzohydrazides supports their potential as valuable monomers. biointerfaceresearch.comthepharmajournal.com

Studies on Self-Assembly and Nanostructure Formation

The formation of ordered supramolecular structures through self-assembly is a cornerstone of nanotechnology. This compound possesses several structural features that make it a promising candidate for designing self-assembling systems.

Hydrogen Bonding: The hydrazide group has both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O), making it an excellent motif for forming strong, directional hydrogen bonds. These interactions are fundamental drivers of self-assembly.

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions, which work in concert with hydrogen bonding to stabilize supramolecular architectures.

Dipole-Dipole Interactions: The highly polar nitro group introduces strong dipole moments into the molecule, which can direct the alignment of molecules in the solid state.

These non-covalent interactions can guide the molecules to spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. The precise control over the shape and size of these structures can be influenced by factors like solvent polarity and temperature. The bromine atom can also play a role in directing the crystal packing through halogen bonding. Research on related hydrazone derivatives shows their capacity for forming structured materials, suggesting similar potential for this compound. researchgate.net

Analytical Chemistry Applications (e.g., Derivatization Reagents, Sensors)

In analytical chemistry, derivatization is often employed to enhance the detectability or separability of an analyte. The hydrazide group is a well-established reactive handle for the derivatization of carbonyl compounds (aldehydes and ketones).

This compound could serve as an effective derivatizing reagent for several reasons:

Chromophoric Labeling: The reaction between the hydrazide and a carbonyl compound forms a stable hydrazone. The nitroaromatic system within this compound acts as a strong chromophore, meaning the resulting hydrazone derivative would be highly active in the ultraviolet-visible (UV-Vis) region. This would significantly enhance the sensitivity of detection for carbonyl-containing analytes in techniques like High-Performance Liquid Chromatography (HPLC).

Electrochemical Detection: The presence of the electrochemically active nitro group could allow for sensitive detection of the derivatized analytes using electrochemical detectors.

Precursor for Chemical Sensors: The molecule can also be used as a starting material for the synthesis of more complex chemosensors. For instance, it can be a precursor in the synthesis of azo dyes. researchgate.net The hydrazide group could be modified to create a specific binding site for ions or other small molecules, where a binding event would cause a change in the electronic properties of the nitroaromatic system, leading to a detectable colorimetric or fluorescent signal.

The synthesis of related analytical reagents, such as 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) for the spectrophotometric analysis of metals, highlights the utility of bromo-substituted aromatic precursors in creating sensitive and selective analytical tools. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2562386-62-1 | bldpharm.com |

| Molecular Formula | C₇H₆BrN₃O₃ | bldpharm.com |

| Molecular Weight | 260.04 g/mol | bldpharm.com |